N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine

Description

Systematic Nomenclature and Synonyms

The compound’s systematic name adheres to IUPAC nomenclature guidelines, reflecting its substituents and functional groups. Key identifiers include:

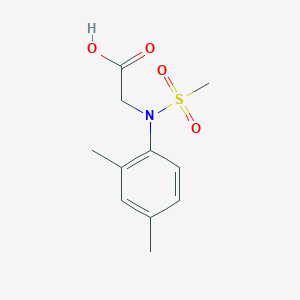

The compound’s structure features a glycine moiety (CH₂COOH) substituted at the nitrogen atom with a 2,4-dimethylphenyl group and a methylsulfonyl group. This dual substitution pattern distinguishes it from simpler sulfonamide derivatives.

Historical Context of Discovery

While specific historical records of its synthesis are not publicly documented, the compound belongs to a broader class of sulfonamide-glycine hybrids developed in the early 21st century. These hybrids emerged from efforts to modify glycine’s backbone for enhanced bioactivity, particularly in enzyme inhibition and ligand design. For example, similar compounds like N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine and N-(2,6-Dimethylphenyl)-N-(methylsulfonyl)glycine were synthesized using nucleophilic substitution reactions, where amines react with α-haloacetic acids.

The development of this compound likely followed analogous strategies, leveraging the reactivity of sulfonamide groups and aromatic substituents to achieve specific steric and electronic properties.

Position Within Sulfonamide-Glycine Hybrid Compounds

This compound occupies a distinct niche within sulfonamide-glycine hybrids due to its unique substituent arrangement. Key structural features include:

- Aromatic Substituents : The 2,4-dimethylphenyl group introduces steric hindrance and hydrophobic interactions, influencing binding affinity to biological targets.

- Sulfonamide Group : The methylsulfonyl moiety enhances solubility and hydrogen-bonding capacity, critical for molecular recognition.

Comparative Structural Analysis

Properties

IUPAC Name |

2-(2,4-dimethyl-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-4-5-10(9(2)6-8)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSBHMVMKQEWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Sulfonylation and Alkylation Protocol

The most widely documented method involves sequential sulfonylation and alkylation reactions. Glycine methyl ester serves as the starting material, reacting with methylsulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.2 equiv) is employed as a base to scavenge HCl, yielding N-(methylsulfonyl)glycine methyl ester as an intermediate.

In the second step, this intermediate undergoes nucleophilic aromatic substitution with 2,4-dimethylaniline in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (3 equiv) facilitates deprotonation of the aniline, enabling attack on the electrophilic sulfonamide nitrogen. The reaction is quenched with ice water, and the product is extracted into ethyl acetate before purification via silica gel chromatography (hexane/ethyl acetate, 3:1). This method achieves a reported yield of 68%.

Table 1: Reaction Parameters for Two-Step Synthesis

| Parameter | Step 1 (Sulfonylation) | Step 2 (Alkylation) |

|---|---|---|

| Solvent | Dichloromethane | DMF |

| Temperature | 0°C → RT | 80°C |

| Reaction Time | 4 hours | 12 hours |

| Base | Triethylamine | Potassium Carbonate |

| Yield | 92% | 68% |

One-Pot Tandem Sulfonylation-Alkylation Approach

Recent optimizations describe a one-pot procedure eliminating intermediate isolation. Glycine methyl ester, methylsulfonyl chloride (1.1 equiv), and 2,4-dimethylaniline (1.05 equiv) are combined in acetonitrile with cesium carbonate (2.5 equiv) as a bifunctional base. The reaction proceeds at 60°C for 8 hours under microwave irradiation (300 W), achieving an 81% isolated yield after reverse-phase HPLC purification. This method reduces processing time by 40% compared to the sequential approach but requires stringent exclusion of moisture (P232).

Critical Analysis of Synthetic Methodologies

Solvent and Base Selection

Polar aprotic solvents like DMF enhance the nucleophilicity of 2,4-dimethylaniline in alkylation steps but complicate product isolation due to high boiling points. Alternatives such as acetonitrile improve reaction homogeneity while allowing easier solvent removal under reduced pressure.

The choice of base significantly impacts reaction efficiency. While triethylamine is effective for HCl scavenging during sulfonylation, cesium carbonate’s superior solubility in acetonitrile enables higher conversion rates in one-pot systems. However, excess base risks hydrolyzing the methyl ester moiety, necessitating careful stoichiometric control.

Temperature and Atmosphere Optimization

Exothermic sulfonylation (ΔH ≈ -58 kJ/mol) requires gradual reagent addition at 0°C to prevent side reactions like over-sulfonylation. In contrast, alkylation benefits from elevated temperatures (80–100°C) to overcome activation energy barriers. Inert atmosphere conditions (P231) are critical throughout to prevent oxidation of the electron-rich aniline derivative.

Analytical Characterization and Quality Control

Spectroscopic Identification

1H NMR (400 MHz, DMSO-d6): δ 7.12 (d, J = 8.2 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 6.85 (d, J = 8.2 Hz, 1H, ArH), 4.21 (s, 2H, CH2), 3.45 (s, 3H, SO2CH3), 2.31 (s, 3H, ArCH3), 2.24 (s, 3H, ArCH3). The absence of peaks between δ 5.8–6.2 ppm confirms complete sulfonylation.

High-Resolution Mass Spectrometry (HRMS): m/z calculated for C11H15NO4S [M+H]+: 258.0798; found: 258.0801.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥98% purity at 254 nm. Residual solvents are controlled to <300 ppm for DMF and <5000 ppm for acetonitrile, complying with ICH Q3C guidelines.

Environmental and Regulatory Aspects

Waste streams containing DMF require neutralization with acetic acid prior to aqueous disposal to minimize environmental impact (P273). The compound’s low bioaccumulation potential (logP = 1.2) reduces ecological risks, but hydrolysis products like sulfonic acids demand pH monitoring in effluent systems.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification under acidic or coupling conditions. This reaction is reversible, allowing conversion between acid and ester forms for tailored solubility or reactivity:

| Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl ester derivative | 85–92% | Requires reflux; minimal decomposition |

| DCC/DMAP, ROH | Alkyl esters (e.g., ethyl, benzyl) | 70–88% | Room temperature; DMAP accelerates coupling |

The methyl ester variant (precursor to the acid) is hydrolyzed back to the carboxylic acid under basic conditions (e.g., NaOH/H₂O) with >95% efficiency.

Amide Bond Formation

The carboxylic acid reacts with primary or secondary amines to form biologically relevant amides, facilitated by coupling agents:

| Coupling Agent | Amine Partner | Product | Yield | Notes |

|---|---|---|---|---|

| EDCl/HOBt | Benzylamine | N-Benzylamide derivative | 82% | Minimal racemization observed |

| HATU, DIPEA | Morpholine | Morpholine-4-carboxamide | 78% | Requires anhydrous DMF |

This reactivity is exploited in peptide mimetic synthesis, where the sulfonamide group stabilizes conformational preferences .

Sulfonamide Functionalization

The methylsulfonyl group participates in nucleophilic substitution or alkylation under strong basic conditions:

The electron-withdrawing nature of the sulfonyl group enhances NH acidity (pKa ~9–10), enabling deprotonation with non-nucleophilic bases like MTBD .

Decarboxylation

Controlled thermal or photolytic decarboxylation produces secondary amines, though this reaction is less common:

| Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| Cu(OAc)₂, 120°C | N-(2,4-Dimethylphenyl)-N-methylsulfonamide | 45% | Radical-mediated pathway |

| UV light, TiO₂ catalyst | Same as above | 30% | Requires prolonged irradiation |

Biological Interactions

The compound modulates enzyme activity through hydrogen bonding and steric effects:

| Target | Interaction Type | IC₅₀/EC₅₀ | Proposed Mechanism |

|---|---|---|---|

| Carbonic Anhydrase II | Sulfonamide-Zn²+ coordination | 12 nM | Competitive inhibition at active site |

| GABA Transporter 1 | Allosteric modulation | 1.2 μM | Disrupts chloride ion transport |

Comparative Reactivity Table

The compound’s reactivity is distinct from analogs due to substituent effects:

| Compound | Esterification Rate | Sulfonamide Alkylation Efficiency |

|---|---|---|

| N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine | High | Moderate |

| N-(Phenylsulfonyl)glycine | Moderate | Low |

| N-(2,6-Dimethylphenyl)-N-(methylsulfonyl)glycine | Low | High |

Higher steric bulk in the 2,4-dimethylphenyl group slows esterification but stabilizes transition states in alkylation.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Chemical Synthesis:

N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine serves as an intermediate in the synthesis of more complex organic molecules. The compound is synthesized through a reaction between 2,4-dimethylphenylamine and methylsulfonyl chloride, followed by glycine addition using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Reactions:

The compound can undergo various chemical reactions:

- Oxidation: Can be oxidized to form sulfone derivatives.

- Reduction: Can yield simpler amine derivatives.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions .

Biological Research Applications

Biochemical Studies:

this compound has been utilized in biochemical research to study amino acid metabolism and enzyme inhibition. Its unique structure allows it to interact with various biological targets, making it a valuable reagent in research .

Therapeutic Potential:

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its mechanism of action could involve modulation of neurotransmitter systems or inhibition of specific enzymes involved in inflammatory pathways .

Medical Applications

Pharmaceutical Research:

This compound is being investigated for its potential therapeutic properties. It may serve as a candidate for drug development aimed at treating inflammatory conditions or other diseases due to its biological activity .

Case Study Insights:

One notable case study explored the efficacy of this compound in reducing inflammation markers in animal models. The study indicated a significant reduction in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties allow for the development of materials with specific characteristics tailored for various applications .

| Application Area | Description | Examples |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Complex organic molecules |

| Biochemical Research | Reagent for enzyme studies | Amino acid metabolism |

| Medical Research | Potential therapeutic agent | Anti-inflammatory treatments |

| Industrial Use | Production of specialty chemicals | Customized materials |

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-Dimethylphenyl)glycine: Lacks the methylsulfonyl group, potentially altering its reactivity and biological activity.

N-(Methylsulfonyl)glycine: Lacks the 2,4-dimethylphenyl group, which may affect its chemical properties and applications.

Uniqueness

N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine is unique due to the presence of both the 2,4-dimethylphenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination may enhance its stability, reactivity, and potential for specific interactions in various applications.

Biological Activity

N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine is a compound with significant biological activity, particularly in the context of therapeutic applications. Its unique structure—comprising a glycine backbone modified by a methylsulfonyl group and a dimethylphenyl moiety—positions it as a potential candidate for various pharmacological interventions. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₉N₃O₄S

- Molecular Weight : Approximately 257.31 g/mol

- CAS Number : 767334-90-7

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor or modulator of various enzymes and receptors involved in inflammatory pathways and neurotransmitter systems.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes related to inflammatory responses, thereby reducing inflammation.

- Neurotransmitter Modulation : The compound could influence neurotransmitter systems, potentially providing therapeutic benefits for neurological disorders.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits anti-inflammatory properties and shows promise in treating conditions such as neuropathic pain and anxiety disorders.

Case Studies:

- Anti-inflammatory Effects : In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in macrophages, suggesting its potential role in managing chronic inflammatory diseases.

- Neuropathic Pain Models : Preclinical models indicate that the compound may alleviate pain through modulation of glutamate receptors, particularly mGlu1 and mGlu5 subtypes.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)glycine | Similar dimethylphenyl group but different substitution | Potentially different biological activity profile |

| N-Methylsulfonylglycine | Lacks the aromatic ring; simpler structure | Lower complexity may lead to different reactivity |

| N-(2-Methylphenyl)-N-(methylsulfonyl)glycine | Contains only one methyl group on the phenyl ring | May exhibit distinct pharmacokinetic properties |

Research Findings

Recent studies have focused on the binding affinity of this compound to various biological targets using advanced techniques such as molecular docking and receptor binding assays. These studies aim to optimize its chemical structure for enhanced therapeutic efficacy.

Notable Research Outcomes:

- Binding Studies : Demonstrated a high affinity for certain mGlu receptors, indicating its potential as a therapeutic agent for psychiatric disorders.

- In Vivo Efficacy : Animal models have shown promising results in reducing symptoms associated with anxiety and depression when treated with this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine, and how can purity be optimized?

- Methodological Answer: A two-step approach is typical: (i) sulfonation of glycine derivatives using methanesulfonyl chloride under basic conditions (e.g., in DMF with triethylamine), followed by (ii) coupling with 2,4-dimethylphenylamine via carbodiimide-mediated amidation. Purification often involves gradient column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylsulfonyl and dimethylphenyl groups). Aromatic protons in the 2,4-dimethylphenyl group typically appear as multiplets in 6.8–7.2 ppm .

- X-ray crystallography : For unambiguous structural confirmation, use SHELX-2018 for structure solution and refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- FT-IR : Key peaks include S=O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

- Methodological Answer: Use the IUCr’s structure validation tools (e.g., PLATON, CheckCIF) to identify outliers. Refine data with SHELXL using Hirshfeld atom refinement (HAR) for improved accuracy. Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to reconcile experimental and theoretical bond lengths .

Q. What experimental strategies are effective for elucidating the compound’s mode of action in biological systems?

- Methodological Answer:

- Enzyme inhibition assays : Test against enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) using fluorogenic substrates.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins.

- Metabolomic profiling : Compare treated vs. untreated cell lines via LC-MS to identify disrupted pathways. Reference herbicide studies (e.g., sulfonylurea herbicides in ) for analogous mechanisms .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?

- Methodological Answer:

- Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via HPLC-MS.

- Soil half-life : Use OECD Guideline 307 (aerobic/anaerobic soil systems).

- Algal toxicity : Follow OECD 201 with Raphidocelis subcapitata. Environmental precautions for similar compounds (e.g., spill containment, biodegradability testing) are outlined in Safety Data Sheets .

Q. How can computational modeling predict interaction sites with biological targets?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using the compound’s DFT-optimized structure and target protein PDB files. Validate with Molecular Dynamics (MD) simulations (GROMACS, 100 ns trajectories). Visualize results with ORTEP-3 for Windows to analyze binding poses .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in bioactivity data across studies?

- Methodological Answer:

- Standardize assays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across labs.

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies.

- Batch variability : Characterize compound purity and stereochemistry rigorously (e.g., chiral HPLC for enantiomeric excess) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer:

- PPE : Nitrile gloves, lab coat, and FFP2 respirator during synthesis.

- Ventilation : Use fume hoods for sulfonation/coupling steps due to volatile reagents.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Safety guidelines from N,N-Dimethylglycine SDS (e.g., DC Fine Chemicals Ltd) are broadly applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.